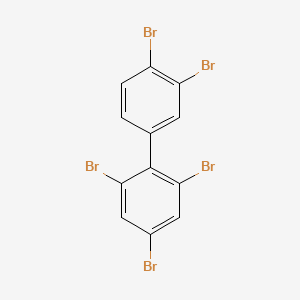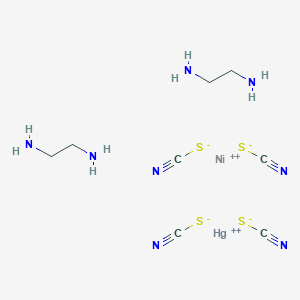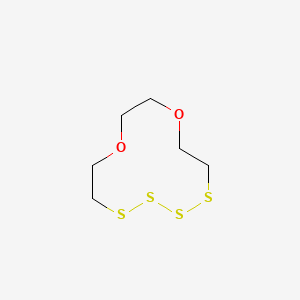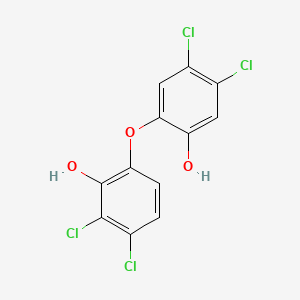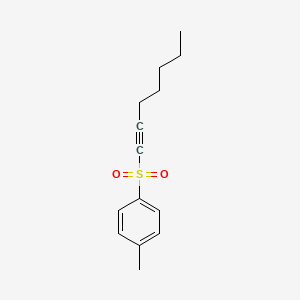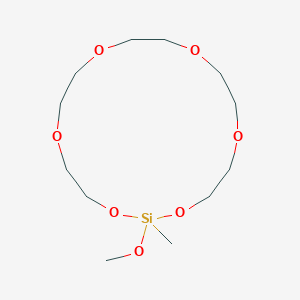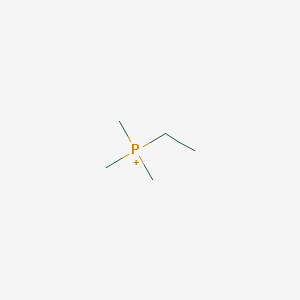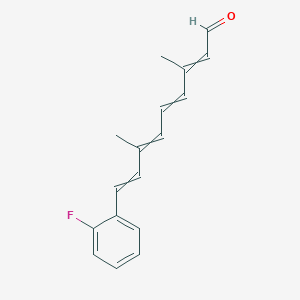![molecular formula C18H25NO3S2 B14424729 2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol CAS No. 84217-44-7](/img/structure/B14424729.png)
2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol is a synthetic organic compound known for its antioxidant properties. It is a phenolic compound with a thiazole ring substituted with a methanesulfonyl group. This compound is used in various industrial applications, including as a stabilizer in polymers and as an antioxidant in fuels and lubricants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol typically involves the following steps:
Friedel-Crafts Alkylation: Phenol is alkylated with isobutene in the presence of a catalyst such as aluminum phenoxide to form 2,6-di-tert-butylphenol.
Thiazole Ring Formation: The alkylated phenol is then reacted with a thiazole derivative under specific conditions to introduce the thiazole ring.
Methanesulfonyl Substitution: Finally, the thiazole ring is substituted with a methanesulfonyl group using methanesulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazoles.
Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol has several scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Studied for its potential use in preventing oxidative damage in biological systems.
Industry: Used as an antioxidant in fuels and lubricants to enhance their stability and performance.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. The phenolic group can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The methanesulfonyl group and thiazole ring contribute to the compound’s stability and reactivity, enhancing its overall antioxidant activity. The molecular targets include reactive oxygen species and other free radicals, and the pathways involved are those related to oxidative stress and cellular protection.
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (Butylated hydroxytoluene): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Used as a UV stabilizer and antioxidant in various products.
2,4-Dimethyl-6-tert-butylphenol: Another antioxidant used in industrial applications.
Uniqueness: 2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol is unique due to the presence of the methanesulfonyl-substituted thiazole ring, which enhances its antioxidant properties and stability compared to other similar compounds. This makes it particularly effective in applications requiring high stability and resistance to oxidative degradation.
Properties
CAS No. |
84217-44-7 |
|---|---|
Molecular Formula |
C18H25NO3S2 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(2-methylsulfonyl-1,3-thiazol-4-yl)phenol |
InChI |
InChI=1S/C18H25NO3S2/c1-17(2,3)12-8-11(9-13(15(12)20)18(4,5)6)14-10-23-16(19-14)24(7,21)22/h8-10,20H,1-7H3 |
InChI Key |
JSAGIMMDEBUERB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


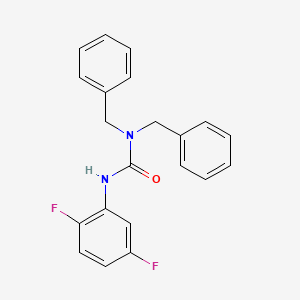
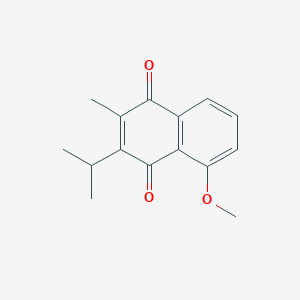
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)
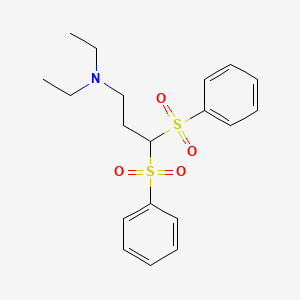

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)
